2-[methyl-11C]Methoxyestradiol is a radiolabeled derivative of 2-methoxyestradiol, which is an endogenous metabolite of estradiol. This compound has garnered attention due to its significant biological properties, particularly in the fields of oncology and vascular biology. It exhibits notable anticarcinogenic effects and inhibits angiogenesis, making it a subject of interest for therapeutic and diagnostic applications in cancer research.
2-Methoxyestradiol is derived from estradiol, a natural estrogen hormone. The methylation at the 2-position, along with the incorporation of carbon-11 as a radiotracer, enhances its utility in imaging studies. This compound can be synthesized through various chemical methods that involve the modification of estradiol or its derivatives.
2-[methyl-11C]Methoxyestradiol falls under the category of steroid compounds, specifically classified as a synthetic analog of estrogens. It is primarily used in biomedical research, particularly in studies involving cancer and angiogenesis.
The synthesis of 2-[methyl-11C]Methoxyestradiol typically involves the radiolabeling of 2-methoxyestradiol with carbon-11. One common method includes:
The synthesis process requires careful handling of radioactive materials and precise control over reaction conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize the synthesized compound .
The molecular formula for 2-[methyl-11C]Methoxyestradiol can be represented as with a specific incorporation of carbon-11 at the methyl group. The structure features:
The molecular weight is approximately 315.42 g/mol for the non-radiolabeled version, while the radiolabeled version will vary slightly due to the presence of carbon-11.
The primary chemical reaction involving 2-[methyl-11C]Methoxyestradiol is its interaction with biological targets, particularly estrogen receptors. It undergoes various metabolic transformations in vivo, which can include:
In vitro studies have shown that 2-methoxyestradiol can induce apoptosis in cancer cells by activating mitochondrial pathways, which is crucial for its antitumor effects .
The mechanism by which 2-[methyl-11C]Methoxyestradiol exerts its effects involves several key processes:
Studies indicate that this compound can significantly reduce tumor growth in preclinical models by targeting angiogenesis pathways .
Relevant analyses such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized samples .
2-[methyl-11C]Methoxyestradiol has several applications in scientific research:
2-Methoxyestradiol (2-ME) is an endogenous metabolite of 17β-estradiol that has demonstrated potent anti-angiogenic and anti-proliferative properties across multiple cancer models. Unlike estradiol, 2-ME exhibits negligible binding affinity to estrogen receptors (relative binding affinity: 0.0225 vs. 100 for estradiol), indicating its mechanisms of action are receptor-independent [1] [2]. Preclinical studies reveal that 2-ME inhibits human umbilical vein endothelial cell (HUVEC) proliferation with an IC~50~ value of 3 μM and suppresses bovine brain capillary endothelial cell proliferation through multiple pathways [1]. The compound disrupts microtubule dynamics by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization—a crucial process for endothelial cell migration during angiogenesis [1] [3]. Additionally, 2-ME induces apoptosis in cancer cells via superoxide dismutase (SOD) inhibition, leading to accumulation of cytotoxic superoxide radicals specifically in malignant cells [1] [9]. This selective mechanism arises from cancer cells' heightened susceptibility to oxidative damage due to their elevated oxidative stress environment compared to normal cells [2]. In vivo studies using mouse models inoculated with Meth A sarcoma, B16 melanoma, or MDA-MB-435 cells confirm that 2-ME significantly reduces tumor growth primarily through angiogenesis suppression rather than direct tumor cell cytotoxicity [1] [3]. Despite these promising properties, 2-ME suffers from rapid metabolic clearance and low oral bioavailability, limiting its therapeutic utility. After intravenous administration in rats, plasma concentrations fall below detectable limits within one hour, while oral administration yields undetectable plasma levels, necessitating high doses (75 mg/kg/day) for efficacy [1].
Radiolabeling 2-ME with carbon-11 (half-life: 20.4 minutes) enables non-invasive visualization of its biodistribution and target engagement using positron emission tomography (PET). The methyl-11C label is strategically incorporated at the 2-methoxy position, preserving the compound's biological activity while creating a metabolically stable linkage [1] [3]. This radiolabeling approach transforms 2-ME from a therapeutic candidate with pharmacokinetic limitations into an imaging probe capable of quantifying tumor angiogenesis dynamics in living subjects [6]. Carbon-11 labeling offers distinct advantages for angiogenesis imaging: 1) The short half-life minimizes radiation burden to subjects, facilitating longitudinal studies; 2) Methoxy group labeling maintains molecular structure integrity, ensuring biological behavior identical to the native compound; and 3) The position-specific labeling allows tracking of the intact molecule rather than metabolic fragments [3] [5]. PET imaging with 2-[methyl-11C]Methoxyestradiol ([11C]2-ME) provides a "proof-of-mechanism" tool for evaluating angiogenesis inhibitors in preclinical models and potentially in humans, addressing a critical need in anti-cancer drug development [5] [9]. Unlike glucose metabolism-based tracers like [18F]FDG, [11C]2-ME specifically targets angiogenic processes, offering complementary biological information for tumor characterization [7] [10].
Table 1: Key Biological Properties of 2-Methoxyestradiol
Property | Value/Observation | Experimental Model | Reference |
---|---|---|---|
HUVEC Proliferation IC~50~ | 3 μM | In vitro | [1] |
MCF-7 Proliferation IC~50~ | 2.39 μM | In vitro | [1] |
Tubulin Binding | Binds colchicine site, inhibits polymerization | In vitro | [1] |
Estrogen Receptor Binding | Relative binding affinity: 0.0225 (estradiol=100) | Competitive binding assay | [1] |
Antitumor Efficacy | Reduced tumor growth in multiple mouse models | Meth A sarcoma, B16 melanoma | [1] |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: